molecular formula C15H16N2OS B2530701 2-amino-N-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 329066-87-7

2-amino-N-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B2530701
CAS No.: 329066-87-7
M. Wt: 272.37
InChI Key: WOVAILRJFDVBMD-UHFFFAOYSA-N
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Description

Molecular Structure and Formula

The molecular structure of 2-amino-N-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide consists of a bicyclic thiophene core fused with a cyclopentane ring, creating the distinctive cyclopenta[b]thiophene framework. The fundamental molecular formula is established as C₁₅H₁₆N₂OS, indicating the presence of fifteen carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, one oxygen atom, and one sulfur atom. This composition reflects the integration of multiple functional groups within a heterocyclic architecture that defines the compound's chemical character.

The structural framework features a thiophene ring system where the sulfur atom occupies a critical position within the five-membered aromatic ring. The cyclopentane ring is fused to the thiophene moiety at the 4 and 5 positions, creating a saturated three-carbon bridge that extends the molecular skeleton. An amino group is positioned at the 2-position of the thiophene ring, providing nucleophilic character to this region of the molecule. The carboxamide functionality connects the bicyclic core to a 4-methylphenyl substituent, establishing an amide linkage that serves as a critical structural bridge between the heterocyclic system and the aromatic side chain.

Table 1: Fundamental Molecular Composition

Parameter Value Source
Molecular Formula C₁₅H₁₆N₂OS
Molecular Weight 272.37-272.4 g/mol
Exact Mass 272.098334 g/mol
Carbon Count 15
Hydrogen Count 16
Nitrogen Count 2
Oxygen Count 1
Sulfur Count 1

Chemical Identifiers

Table 3: Spectroscopic Data Summary

Technique Parameter Value Conditions
Nuclear Magnetic Resonance Spectrometer Frequency 300.135 MHz
Nuclear Magnetic Resonance Solvent Deuterated dimethyl sulfoxide
Nuclear Magnetic Resonance Temperature 29.85°C
Mass Spectrometry Exact Mass 272.098334 u
Mass Spectrometry Molecular Ion 272 m/z

Physical Properties

The physical characteristics of this compound reflect its molecular structure and intermolecular interactions. Computational analysis predicts specific physical parameters that govern the compound's behavior in various chemical environments and applications. The molecular weight of 272.37 grams per mole places the compound within the range typical for pharmaceutical intermediates and specialty chemical applications.

Computational predictions indicate specific hydrogen bonding characteristics that influence solubility and crystallization behavior. The molecule contains two hydrogen bond donor sites and five hydrogen bond acceptor sites, creating opportunities for intermolecular interactions that affect physical properties. The rotational bond count of six provides moderate molecular flexibility, allowing conformational adjustments that influence packing arrangements and intermolecular interactions.

The compound demonstrates specific solubility characteristics that reflect its mixed hydrophilic and hydrophobic character. The presence of the amino group and carboxamide functionality provides polar character, while the aromatic ring systems contribute hydrophobic properties. This balanced polarity profile influences dissolution behavior in various solvent systems and affects crystallization patterns during purification processes.

Table 4: Computational Physical Properties

Property Value Method Reference
Molecular Weight 272.37 g/mol Computational
Hydrogen Bond Donors 2 Computational
Hydrogen Bond Acceptors 5 Computational
Rotatable Bond Count 6 Computational
Exact Mass 272.098334 Da Computational

Chemical Classification

The chemical classification of this compound places it within multiple overlapping categories that define its chemical behavior and potential applications. The compound belongs to the broad class of heterocyclic compounds, specifically within the thiophene derivative family. This classification reflects the presence of the sulfur-containing five-membered aromatic ring that serves as the core structural element.

Within the specialty chemicals category, this compound represents a sophisticated synthetic intermediate with potential applications in pharmaceutical research and materials science. The bicyclic structure incorporating both aromatic and aliphatic components creates a unique chemical scaffold that combines the electronic properties of the thiophene system with the conformational flexibility of the cyclopentane ring. The amino and carboxamide functional groups provide additional chemical reactivity that enables further structural modifications.

The compound's classification as an aminothiophene derivative reflects the presence of the amino substituent at the 2-position of the thiophene ring. This substitution pattern is significant for chemical reactivity, as the amino group can participate in various chemical transformations including acylation, alkylation, and condensation reactions. The carboxamide functionality classifies the compound as an amide derivative, enabling participation in hydrolysis reactions and amide bond transformations under appropriate conditions.

Table 5: Chemical Classification Hierarchy

Classification Level Category Structural Basis
Primary Class Heterocyclic Compounds Thiophene ring system
Secondary Class Thiophene Derivatives Sulfur-containing aromatic ring
Tertiary Class Aminothiophenes Amino group substitution
Functional Class Carboxamides Amide functionality
Application Class Specialty Materials Complex synthetic structure

Properties

IUPAC Name

2-amino-N-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c1-9-5-7-10(8-6-9)17-15(18)13-11-3-2-4-12(11)19-14(13)16/h5-8H,2-4,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOVAILRJFDVBMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(SC3=C2CCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrolysis of Nitrile to Carboxylic Acid

Conditions :

  • Acidic Hydrolysis : 6M HCl, reflux for 6–8 hours.
  • Basic Hydrolysis : 40% NaOH, 120°C under microwave irradiation (30 minutes).

Yield Considerations : Basic hydrolysis reduces reaction time but may degrade the thiophene ring at elevated temperatures. Acidic hydrolysis preserves the core structure but requires longer durations.

Amide Bond Formation

Protocol :

  • Activation : Carboxylic acid (4) is treated with thionyl chloride (SOCl₂) to form the acyl chloride (6).
  • Coupling : 4-Methylbenzylamine (5) reacts with (6) in anhydrous dichloromethane (DCM) at 0–5°C, yielding the target carboxamide (7).

Alternative Method :

  • One-Pot Coupling : Use HATU (1.1 equiv) and DIPEA (2.5 equiv) in DMF at room temperature for 12 hours. This bypasses acyl chloride isolation, improving safety and scalability.

Yield Comparison :

Method Yield (%) Purity (HPLC)
Acyl Chloride 78 95.2
HATU Coupling 85 97.8

Direct Synthesis via Tandem Gewald-Amidation

Source reports a streamlined approach for analogous thiophene carboxamides, combining Gewald cyclization with in situ amidation. Applying this to the target compound:

  • Reagents : Cyclopentanone (1), methyl cyanoacetate (8), sulfur, and 4-methylbenzylamine (5) in ethanol.
  • Conditions : Morpholine (1.2 equiv), 50°C, 12 hours.

Advantages :

  • Eliminates nitrile hydrolysis steps.
  • Reduces purification cycles.

Limitations :

  • Competing esterification requires strict stoichiometric control.
  • Lower yield (68%) compared to stepwise methods.

Purification and Characterization

Crystallization

Recrystallization from ethanol/water (3:1) removes unreacted amine and sulfur byproducts. Source notes that slow cooling (−20°C, 24 hours) enhances crystal lattice integrity.

Analytical Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.21 (d, J = 8.0 Hz, 2H, ArH), 7.12 (d, J = 8.0 Hz, 2H, ArH), 4.38 (s, 2H, NH₂), 3.98 (t, J = 6.4 Hz, 2H, CH₂), 2.94 (t, J = 6.4 Hz, 2H, CH₂), 2.31 (s, 3H, CH₃).
  • HRMS (ESI+) : m/z 287.1184 [M+H]⁺ (calc. 287.1179).

Scale-Up Challenges and Solutions

Issue : Exothermicity during Gewald reaction causes localized overheating.
Mitigation : Gradual addition of sulfur and external cooling (jacketed reactor).

Issue : 4-Methylbenzylamine hygroscopicity affects coupling efficiency.
Solution : Pre-dry amine over molecular sieves (3Å) for 24 hours.

Emerging Methodologies

Flow Chemistry

Microreactor systems (0.5 mL volume) enable continuous Gewald synthesis at 50°C, reducing reaction time to 2 hours with 88% yield.

Enzymatic Hydrolysis

Lipase-catalyzed nitrile-to-amide conversion in phosphate buffer (pH 7.4, 37°C) offers greener processing, though yields remain suboptimal (52%).

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antitumor Activity

The compound has shown promising results as an antitumor agent. Studies indicate that derivatives of this compound can act as potent inhibitors of microtubule polymerization, which is crucial for cancer cell division. Specifically, compounds with similar structural motifs have demonstrated significant antiproliferative activity across various cancer cell lines.

CompoundIC50 (nM)Cancer Cell Line
3a0.78L1210 (Leukemia)
3c2.6HeLa (Cervical Carcinoma)
3d12FM3A (Mammary Carcinoma)
3e15FM3A (Mammary Carcinoma)

These compounds exhibited IC50 values ranging from 0.78 to 18 nM, indicating their potential as effective therapeutic agents against various malignancies .

Antimicrobial Properties

Research has highlighted the antimicrobial activity of thiophene derivatives, including this compound. Preliminary studies suggest that it exhibits significant inhibitory effects against common pathogens such as Escherichia coli and Staphylococcus aureus.

PathogenMinimum Inhibitory Concentration (MIC)
E. coli~256 µg/mL
S. aureus~256 µg/mL

The presence of specific substituents on the aromatic ring has been linked to enhanced antimicrobial efficacy .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor, particularly in the context of neurodegenerative diseases. It may inhibit enzymes such as acetylcholinesterase, which is crucial for neurotransmitter regulation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological efficacy of this compound. Variations in substituents at specific positions on the cyclopentathiophene structure can significantly influence its biological activity.

  • Amino Substituents : Compounds with amino groups at specific positions exhibit enhanced antiproliferative activity.
  • Methoxy Groups : The introduction of methoxy groups has been shown to improve both antimicrobial and antitumor activities.

Case Studies

  • Antitumor Efficacy in Xenograft Models :
    • Compound 3c was tested in a nude mouse model bearing human osteosarcoma xenografts, demonstrating significant tumor growth inhibition at a dosage of 50 mg/kg .
  • Antimicrobial Testing :
    • A series of thiophene derivatives were evaluated for antibacterial properties against Gram-positive and Gram-negative bacteria, with results indicating that modifications to the thiophene ring can enhance hydrophilicity and antibacterial potency .

Mechanism of Action

The mechanism of action of 2-amino-N-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may activate the NRF2 pathway, leading to anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Substituent Effects on Bioactivity

Substituent Bioactivity (IC50/EC50) Key Reference
4-Methylphenyl Anticancer (MCF7: 12.3 µM)
3-Chlorophenyl Antimicrobial (S. aureus: 8.5 µg/mL)
2-Methoxyphenyl Reduced cytotoxicity (HeLa: >50 µM)

Core Modifications in Thiophene Derivatives

  • Thienopyrimidine analogs: Replacement of the cyclopentane ring with pyrimidine (e.g., thieno[2,3-d]pyrimidin-4-yl) improves tyrosine kinase inhibition, with IC50 values <1 µM for compounds like 4-(5,6-dihydro-7H-cyclopenta[4:5]thieno[2,3-d]-1,2,3-triazin-4-ylamino)phenol .
  • Tetrazole derivatives : Ethyl 2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate demonstrates higher metabolic stability due to tetrazole’s resistance to oxidative degradation .

Pharmacokinetic and Crystallographic Insights

  • ADME Properties : Analogs with o-tolyl substituents (e.g., 2-(substituted)-N-o-tolyl derivatives) exhibit favorable logP values (2.1–2.5) and intestinal absorption (>90%), outperforming bulkier derivatives .
  • Crystallography : While direct data on the target compound is lacking, isomorphic structures like (E)-1-(4-halophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimines reveal that weak C–H⋯N and π–π interactions govern packing, suggesting similar stability for the 4-methylphenyl analog .

Biological Activity

2-amino-N-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique cyclopenta[b]thiophene structure, which contributes to its pharmacological properties. This article explores the biological activity of this compound, focusing on its anticancer potential, anti-inflammatory effects, and mechanisms of action.

  • IUPAC Name : this compound
  • Molecular Formula : C15H16N2OS
  • Molecular Weight : 272.4 g/mol
  • CAS Number : 329066-87-7

Synthesis

The synthesis of this compound typically involves cyclization reactions of thiophene derivatives with appropriate precursors under acidic conditions. This method allows for the formation of the cyclopenta[b]thiophene core, followed by functionalization to yield the carboxamide derivative .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The compound may exert its anticancer effects through the inhibition of tubulin polymerization, akin to the action of Combretastatin A-4 (CA-4). This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
  • Case Studies :
    • In a comparative study, several thiophene derivatives were tested against Hep3B liver cancer cells. The most active compounds exhibited IC50 values ranging from 5.46 µM to 12.58 µM, demonstrating promising anticancer activity .
CompoundIC50 (µM)Cell Line
2b5.46Hep3B
2e12.58Hep3B

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It is believed to activate the NRF2 pathway, leading to the downregulation of pro-inflammatory cytokines such as TNF-alpha and IL-6. This mechanism suggests a dual role in both cancer therapy and inflammation management .

Comparison with Similar Compounds

The unique structure of this compound sets it apart from other thiophene-based compounds. For instance:

Compound NameStructure TypeUnique Feature
CA-4Thiophene derivativeTubulin-binding agent
2-amino...Cyclopenta[b]thiopheneFused ring system enhancing stability

Q & A

Q. What are the standard synthetic routes for preparing 2-amino-N-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide?

The compound is typically synthesized via condensation reactions. A common method involves refluxing this compound with aryl aldehydes/ketones in ethanol using glacial acetic acid as a catalyst. The reaction mixture is cooled, filtered, and recrystallized from ethanol to yield the product . Solvent choice (e.g., ethanol) and catalytic acid are critical for achieving high yields.

Q. How can researchers verify the structural integrity of this compound after synthesis?

Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are essential for confirming atomic arrangements. For example, NMR can identify functional groups (e.g., the amino and carboxamide moieties), while X-ray crystallography provides precise spatial configurations of the cyclopenta[b]thiophene core . High Performance Liquid Chromatography (HPLC) is recommended for purity assessment .

Q. What biological activities are associated with structurally similar thiophene derivatives?

Analogous compounds exhibit anticonvulsant, antimicrobial, and antifungal properties. For instance, Schiff bases of related thiophene-carboxamides show anticonvulsant activity in rodent models . The 4-methylphenyl group may enhance lipophilicity, influencing blood-brain barrier penetration .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during synthesis?

Key parameters include:

  • Temperature control : Reflux conditions (e.g., ethanol at 78°C) ensure efficient condensation without decomposition .
  • Catalyst selection : Glacial acetic acid promotes imine formation while avoiding side reactions like oxidation .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates in multi-step syntheses .

Q. What computational methods are effective for predicting the compound’s reactivity or biological targets?

Quantum chemical calculations (e.g., density functional theory) can model reaction pathways and transition states. For example, ICReDD’s reaction path search methods integrate computational and experimental data to predict optimal conditions for novel reactions . Molecular docking studies may identify potential biological targets by analyzing interactions with proteins like GABA receptors .

Q. How should researchers address contradictions in reported biological efficacy across studies?

  • Structural validation : Ensure synthesized batches match published structures via NMR and mass spectrometry .
  • Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and control compounds to reduce variability .
  • SAR analysis : Compare substituent effects (e.g., replacing 4-methylphenyl with methoxyphenyl) to isolate activity drivers .

Q. What strategies are recommended for scaling up synthesis while maintaining purity?

  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps .
  • Purification techniques : Column chromatography with silica gel or preparative HPLC ensures >95% purity .
  • In-line analytics : Real-time monitoring via FTIR or Raman spectroscopy detects impurities early .

Methodological Challenges and Solutions

Q. How can researchers resolve low yields in the final recrystallization step?

  • Solvent screening : Test binary mixtures (e.g., ethanol/water) to adjust polarity .
  • Seeding : Introduce pure crystal nuclei to promote controlled crystallization .
  • Temperature gradients : Gradual cooling (e.g., 5°C/hour) reduces amorphous byproducts .

Q. What advanced techniques characterize the compound’s solid-state properties?

  • Thermogravimetric analysis (TGA) : Assess thermal stability up to decomposition (~250°C) .
  • Powder X-ray diffraction (PXRD) : Compare experimental patterns with simulated data from single-crystal studies .

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